UCM 608

Descripción

Overview of Melatonin (B1676174) Receptor Systems (MT1, MT2, and MT3/QR2 Relevance to Ligands)

Melatonin exerts its diverse physiological effects primarily through its interaction with specific receptors. conicet.gov.ar The main melatonin receptors are the G protein-coupled receptors (GPCRs) designated as MT1 and MT2. mdpi.comnih.gov These two receptor subtypes, despite sharing a high degree of homology, mediate distinct and sometimes complementary physiological functions. conicet.gov.armdpi.com

The MT1 receptor , encoded by the MTNR1A gene, is widely distributed in the central nervous system, particularly in the suprachiasmatic nucleus (SCN), the body's primary circadian pacemaker. conicet.gov.arnih.gov Activation of MT1 receptors is primarily associated with the regulation of circadian rhythms and sleep promotion. nih.govoup.com

The MT2 receptor , encoded by the MTNR1B gene, is also found in the SCN, as well as in other areas of the brain and peripheral tissues. conicet.gov.arnih.gov It plays a crucial role in phase-shifting circadian rhythms and has been implicated in antidepressant activities. nih.govoup.com

A third melatonin binding site, initially termed MT3 , was later identified as the enzyme quinone reductase 2 (QR2). nih.govresearchgate.net Unlike MT1 and MT2, MT3/QR2 is a cytosolic enzyme and not a GPCR. researchgate.netsaw-leipzig.de While melatonin binds to this site, its physiological relevance and the downstream signaling pathways are still under investigation. researchgate.netsaw-leipzig.de The distinct pharmacological profiles of these receptors underscore the importance of developing subtype-selective ligands to dissect their individual functions and for targeted therapeutic interventions. mdpi.com

Rationale for Synthetic Melatoninergic Ligand Development

While melatonin itself has therapeutic potential, its use is often limited by unfavorable pharmacokinetic properties, including a short biological half-life, rapid metabolism, and low oral bioavailability. mdpi.comnih.gov This has driven the scientific community to develop synthetic melatoninergic ligands with improved pharmacological profiles.

The primary goals of synthetic ligand development include:

Enhanced Stability and Bioavailability: To create molecules that are more resistant to metabolic degradation and can be administered more effectively. nih.gov

Increased Potency and Affinity: To design ligands that bind to melatonin receptors with higher affinity than melatonin itself, potentially leading to greater efficacy. mdpi.com

Receptor Subtype Selectivity: A key objective is the development of ligands that preferentially bind to either the MT1 or MT2 receptor. mdpi.comtandfonline.com Such selectivity allows for more targeted therapeutic effects and a reduction in potential side effects associated with activating multiple receptor subtypes. mdpi.com

Agonist versus Antagonist Activity: Research also focuses on creating both agonists (which activate the receptor) and antagonists (which block the receptor) to modulate the melatonin system in different ways for various therapeutic applications. tandfonline.com

Historical Context of 2-Phenylmelatonin Discovery and Early Characterization

2-Phenylmelatonin emerged from early structure-activity relationship (SAR) studies aimed at understanding the key structural features of melatonin required for receptor binding and activation. mdpi.com These studies revealed that modifications at the C2 position of the indole (B1671886) nucleus of melatonin could significantly influence receptor affinity and selectivity. tandfonline.com

The introduction of a phenyl group at this position led to the creation of 2-phenylmelatonin, a compound that demonstrated high potency as a melatonin agonist. tocris.com Early characterization showed that 2-phenylmelatonin not only possessed a higher affinity for melatonin receptors than melatonin itself but also exhibited a slight selectivity towards the MT2 receptor. mdpi.comtocris.com This discovery was significant as it highlighted the potential of the C2 position as a key site for developing potent and potentially selective melatoninergic ligands. tandfonline.comresearchgate.net The binding pose of 2-phenylmelatonin has been shown to be very similar for both MT1 and MT2 receptors, involving key residues and the extracellular loop 2 (ECL2). frontiersin.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

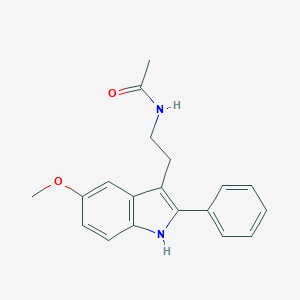

N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13(22)20-11-10-16-17-12-15(23-2)8-9-18(17)21-19(16)14-6-4-3-5-7-14/h3-9,12,21H,10-11H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCLARYYBGKCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398573 | |

| Record name | 2-PHENYLMELATONIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151889-03-1 | |

| Record name | N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151889-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-PHENYLMELATONIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology and Receptor Binding Profile of 2 Phenylmelatonin

Agonist and Antagonist Characteristics at Melatonin (B1676174) Receptors

2-Phenylmelatonin exhibits a complex pharmacological profile, demonstrating varying degrees of agonist, partial agonist, and in some contexts, antagonist activity at melatonin receptors. This multifaceted nature is dependent on the specific receptor subtype and the experimental conditions.

Dual Agonist/Partial Agonist/Antagonist Properties

2-Phenylmelatonin is predominantly characterized as a potent agonist at both MT1 and MT2 receptors. tocris.com However, its functional activity can be nuanced. For instance, in isolated guinea-pig proximal colon, 2-phenylmelatonin demonstrates a concentration-dependent dualistic behavior; at subnanomolar concentrations, it acts as an antagonist of melatonin-induced contractions, while at nanomolar to micromolar concentrations, it behaves as a weak contractile agonist. nih.gov This suggests that its functional effect can be tissue- and concentration-dependent.

Comparative Receptor Affinity and Potency with Endogenous Melatonin and Other Ligands

Numerous studies have established that 2-phenylmelatonin possesses a higher affinity and greater potency than the endogenous ligand, melatonin. tocris.com In NIH3T3 cells stably expressing the human MT2 receptor, the order of apparent affinity for a selection of compounds was determined to be 4-phenyl-2-propionamidotetralin (4P-PDOT) > 2-phenylmelatonin > 2-iodomelatonin (B1662258) > 2-bromomelatonin > 6-chloromelatonin (B1662552) ≥ melatonin. nih.gov This highlights the significantly enhanced binding affinity of 2-phenylmelatonin compared to the natural hormone.

The potency of 2-phenylmelatonin in activating G proteins is also remarkably high. The EC50 values for G protein activation in cells transfected with MT1 and MT2 receptors are 65 pM and 58 pM, respectively. tocris.com

Comparative Affinity and Potency of Melatonin Ligands

| Compound | Receptor Subtype | Affinity (pKi/pIC50) | Potency (pEC50) | Reference |

|---|---|---|---|---|

| 2-Phenylmelatonin | MT1 | Not specified | 11.19 | tocris.com |

| 2-Phenylmelatonin | MT2 | Not specified | 11.24 | tocris.comnih.gov |

| Melatonin | MT2 | 9.58 | 9.74 | nih.gov |

| 2-Iodomelatonin | MT2 | 10.15 | 9.97 | nih.gov |

| 2-Bromomelatonin | MT2 | 9.92 | 9.55 | nih.gov |

| 6-Chloromelatonin | MT2 | 9.59 | 9.41 | nih.gov |

| 4P-PDOT | MT2 | 10.8 | Not specified | nih.gov |

Receptor Subtype Selectivity Mechanisms

While 2-phenylmelatonin is a potent agonist at both MT1 and MT2 receptors, structural biology has revealed the molecular basis for its subtle selectivity and has guided the design of even more selective ligands.

Differential Efficacy at MT1 versus MT2 Receptors

Although 2-phenylmelatonin demonstrates high potency at both receptor subtypes, subtle differences in its efficacy have been observed. The slightly higher potency at the MT2 receptor (pEC50 of 10.24) compared to the MT1 receptor suggests a degree of differential efficacy. tocris.comnih.gov This subtle preference is rooted in the structural differences between the two receptor subtypes.

Structural Determinants of MT2 Receptor Selectivity (e.g., 2-Phenyl Binding Pocket, Bulky Hydrophobic Substituents)

The crystal structures of both MT1 and MT2 receptors in complex with 2-phenylmelatonin have provided invaluable insights into the structural basis of ligand recognition and subtype selectivity. nih.govnih.gov A key feature is a lipophilic subpocket within the receptor that accommodates the phenyl group of 2-phenylmelatonin. nih.gov This "2-phenyl binding pocket" is a critical structural element for achieving high binding affinity. nih.gov

While the amino acid residues in the orthosteric ligand-binding site are conserved between MT1 and MT2, there are notable conformational variations. nih.gov The binding pocket of the MT2 receptor is slightly larger than that of the MT1 receptor, which allows it to accommodate bulkier hydrophobic substituents at the R2 and R3 positions of the melatonin scaffold, thus conferring MT2 selectivity. nih.govresearchgate.net In contrast, substituents at the R1 position are more critical for MT1 selectivity. nih.gov The ability of bulky substituents to utilize the larger hydrophobic sub-pocket of the MT2 receptor is a key determinant of selectivity. nih.gov

Molecular Recognition and Ligand-Receptor Interactions

The binding of 2-phenylmelatonin to melatonin receptors is a highly specific process governed by a network of molecular interactions. The ligand is accommodated within a binding cleft located in the extracellular portion of the helical bundle of the receptor. researchgate.net

Key amino acids have been identified as crucial for these interactions. In both MT1 and MT2 receptors, conserved residues such as Gln181/194, Phe179/192, and Asn162/175 play a significant role in ligand binding. nih.gov Additionally, interactions with Gly108/Gly121, Val111/Val124, and Val191/Val204 contribute to the stability of the ligand-receptor complex. nih.gov

For 2-phenylmelatonin specifically, the phenyl group at the 2-position of the indole (B1671886) ring forms hydrophobic interactions within the aforementioned binding pocket. nih.gov In the MT2 receptor, Phe192 has been shown to have a high affinity for 2-phenylmelatonin, forming pi-pi interactions with its aromatic rings. nih.gov Furthermore, Val124 engages in a pi-sigma interaction with the aromatic ring of 2-phenylmelatonin. nih.gov

Key Amino Acid Interactions with 2-Phenylmelatonin

| Receptor | Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|---|

| MT1/MT2 | Gln181/194 | General ligand binding | nih.gov |

| MT1/MT2 | Phe179/192 | General ligand binding, pi-pi interactions | nih.gov |

| MT1/MT2 | Asn162/175 | General ligand binding | nih.gov |

| MT1/MT2 | Gly108/Gly121 | Ligand interaction | nih.gov |

| MT1/MT2 | Val111/Val124 | Ligand interaction, pi-sigma interaction | nih.gov |

| MT1/MT2 | Val191/Val204 | Ligand interaction | nih.gov |

Binding Modes and Affinities with MT1 and MT2 Receptors

2-Phenylmelatonin is a potent agonist of melatonin receptors, exhibiting a higher binding affinity for both MT1 and MT2 subtypes compared to the endogenous ligand, melatonin. nih.govtocris.com The introduction of a phenyl group at the C2 position of the indole ring can enhance affinity for melatonin receptors by up to tenfold compared to melatonin itself. nih.gov This modification allows the ligand to occupy a lipophilic subpocket within the receptor structure, a key element for achieving high binding affinity. nih.gov

Computational studies using molecular docking and dynamics simulations have quantified the interaction energies between 2-phenylmelatonin and the receptors. The total interaction energy for the MT1-2-phenylmelatonin complex has been calculated at -60.09 kcal/mol, and for the MT2-2-phenylmelatonin complex at -54.71 kcal/mol. nih.gov These values are more favorable than those calculated for melatonin, which were -50.01 kcal/mol for MT1 and -44.26 kcal/mol for MT2 under the same conditions. nih.gov This data underscores the enhanced affinity of 2-phenylmelatonin, suggesting it interacts more effectively with both receptor subtypes. nih.gov

The binding site for 2-phenylmelatonin is located within the transmembrane helices of the receptors. nih.gov Crystal structures reveal an occluded orthosteric ligand-binding site with a membrane-buried channel for ligand entry in both MT1 and MT2. nih.gov Despite the high degree of conservation in the amino acid sequences of the binding sites between the two receptor subtypes, subtle differences exist. The binding pocket volume is smaller in MT1 (710 ų) compared to MT2 (766 ų), with the most significant variation occurring around the hydrophobic sub-pocket that accommodates the phenyl group of 2-phenylmelatonin. nih.govnih.gov

Interactive Data Table: Binding Affinities and Interaction Energies

| Compound | Receptor | Total Interaction Energy (kcal/mol) |

|---|---|---|

| 2-Phenylmelatonin | MT1 | -60.09 nih.gov |

| 2-Phenylmelatonin | MT2 | -54.71 nih.gov |

| Melatonin | MT1 | -50.01 nih.gov |

| Melatonin | MT2 | -44.26 nih.gov |

Identification of Key Amino Acid Residues in Receptor-Ligand Interactions

The high-affinity binding of 2-phenylmelatonin to MT1 and MT2 receptors is stabilized by a network of interactions with specific amino acid residues within the binding pocket. Several key residues, conserved across both receptor subtypes, play a crucial role in these interactions. nih.gov

Crucial interactions include:

Hydrogen Bonds: The alkylamide tail of 2-phenylmelatonin forms hydrogen bonds with Gln181 (in MT1) / Gln194 (in MT2) and the methoxy (B1213986) group interacts with Asn162 (in MT1) / Asn175 (in MT2). nih.govnih.gov

Aromatic Stacking: The indole core of the ligand engages in aromatic stacking with Phe179 (in MT1) / Phe192 (in MT2). nih.govnih.gov The phenyl substituent at the C2 position also forms a significant pi-pi stacking interaction with Phe192 in the MT2 receptor, which contributes substantially to its high affinity. nih.gov

Van der Waals and Hydrophobic Interactions: Numerous hydrophobic and van der Waals interactions further stabilize the ligand-receptor complex. Important residues contributing to these interactions include Gly108/Gly121, Val111/Val124, and Val191/Val204. nih.gov The ligand core also makes close contact with Gly108, and mutating this residue to a larger one, like alanine (B10760859), has been shown to abolish ligand binding. nih.gov

The interaction with Phe179/192 is particularly significant for ligands with a C2 substitution. In the MT2 receptor, Phe192 shows the highest affinity for 2-phenylmelatonin, with an interaction energy calculated at -9.22 kcal/mol. nih.gov

Ligand-Induced Conformational Dynamics of Melatonin Receptors

Structural studies have provided insights into the conformational state of melatonin receptors when bound to agonists like 2-phenylmelatonin. X-ray free-electron laser (XFEL) crystallography has revealed that both MT1 and MT2 receptors, when co-crystallized with 2-phenylmelatonin, adopt an inactive conformation. nih.govnih.gov This is not unusual for G protein-coupled receptors (GPCRs) crystallized in the absence of their downstream signaling partners, such as G proteins. nih.gov

Despite both receptors being in an inactive state, subtle conformational differences are observed between MT1 and MT2 when bound to 2-phenylmelatonin. nih.govrcsb.org These variations, particularly in the binding pocket and extracellular loop regions, may contribute to the subtype selectivity of different ligands. nih.gov For instance, in the MT2 structure, a narrow opening towards the extracellular solvent is observed, which is not present in MT1, suggesting a potential alternative ligand entry path. nih.govconsensus.app

While the global conformation of the receptor backbone remains largely inactive in these crystal structures, the binding of an agonist is the first step in initiating the dynamic conformational changes required for G protein coupling and signal transduction. Occupation of the ligand-binding site, even in a heterodimer context, is sufficient to induce a conformational change within the receptor complex, which is the prerequisite for subsequent cellular signaling events. researchgate.net

Cellular Signaling Pathways Modulated by 2-Phenylmelatonin

G Protein Activation and Downstream Signaling

As a potent agonist, 2-phenylmelatonin activates the canonical signaling pathways associated with MT1 and MT2 receptors, which are primarily coupled to the inhibitory Gαi/o family of G proteins. wikipedia.orgnih.gov

G Protein Activation: The binding of 2-phenylmelatonin to MT1 and MT2 receptors promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the G protein heterotrimer and subsequent downstream signaling. researchgate.net In transfected cells, 2-phenylmelatonin is highly potent in activating G proteins, with EC₅₀ values of 65 pM for MT1 and 58 pM for MT2. tocris.com

Adenylyl Cyclase Inhibition: The primary downstream effect of Gαi activation is the inhibition of the enzyme adenylyl cyclase. researchgate.netnih.gov This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.gov The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). researchgate.net

Phospholipase C Stimulation: In addition to Gαi/o coupling, melatonin receptors, particularly MT2 or MT1/MT2 heterodimers, can also couple to Gαq/11 proteins. researchgate.netsci-hub.se Activation of this pathway stimulates phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). researchgate.netwikipedia.orgmdpi.com IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). researchgate.net

ERK1/2 Activation: Melatonin receptor activation leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation and survival. nih.govnih.govresearchgate.net The pathway to ERK1/2 activation differs between the two receptor subtypes. For MT1, ERK1/2 activation is mediated exclusively through Gαi/o proteins. In contrast, MT2-mediated ERK1/2 activation depends on the cooperative action of both Gαi/o and Gαq/11 proteins. sci-hub.se

Interactive Data Table: G Protein Activation Potency

| Compound | Receptor | G Protein Activation (EC₅₀) |

|---|---|---|

| 2-Phenylmelatonin | MT1 | 65 pM tocris.com |

| 2-Phenylmelatonin | MT2 | 58 pM tocris.com |

Beta-Arrestin Recruitment and Biased Agonism

Following activation by an agonist, GPCRs are typically phosphorylated, leading to the recruitment of β-arrestin proteins. This process mediates receptor desensitization and can also initiate G protein-independent signaling cascades. nih.govnih.gov

However, studies on melatonin receptor signaling in HEK293 cells have shown that ERK1/2 activation by both MT1 and MT2 receptors is exclusively dependent on G proteins, with no significant contribution from β-arrestin1/2. sci-hub.senih.gov This suggests that agonists like 2-phenylmelatonin may function as G protein-biased agonists at these receptors, preferentially activating G protein-dependent pathways over β-arrestin-mediated signaling. The concept of biased agonism describes the ability of a ligand to selectively activate certain signaling pathways over others at the same receptor. frontiersin.orgmdpi.com While some naturally occurring genetic variants of the MT2 receptor can alter β-arrestin 2 recruitment, the primary signaling response to potent agonists in standard cell lines appears to be channeled through G protein pathways. acs.org The lack of significant β-arrestin recruitment by melatonin agonists could have implications for the long-term signaling properties of these compounds, potentially leading to less receptor desensitization and internalization compared to balanced or arrestin-biased agonists. nih.gov

Structure Activity Relationship Sar Studies and Rational Ligand Design for 2 Phenylmelatonin Analogues

Core Structural Elements and Pharmacophore Models

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, has been a cornerstone in the development of melatonin (B1676174) receptor ligands. researchgate.netnih.gov For 2-phenylmelatonin and its analogues, the pharmacophore is defined by specific structural components that dictate their interaction with the MT1 and MT2 receptors.

The molecular architecture of 2-phenylmelatonin is built upon a central indole (B1671886) scaffold, with key substituents playing distinct roles in receptor binding and activation. These core elements are critical for maintaining high affinity and potency.

Indolic Core Structure: The indole ring system serves as the fundamental scaffold, correctly positioning the other essential functional groups for optimal interaction within the receptor's binding pocket.

3-Acylaminoethyl Chain: This side chain, also referred to as the alkylamido chain, is crucial for ligand affinity and potency. nih.gov It is known to form critical hydrogen bonding interactions with residues in the receptor, such as Gln181/194, which are conserved in both MT1 and MT2 receptors. nih.govnih.govdntb.gov.uanih.gov

5-Methoxy Group: The methoxy (B1213986) group at the 5-position of the indole ring is another key feature. It contributes to the binding affinity, likely through interactions with specific residues within the receptor. Docking studies have predicted that this group forms hydrogen bonds with residues like N162/175. nih.gov

2-Phenyl Substitution: The introduction of a phenyl group at the 2-position is a defining characteristic of 2-phenylmelatonin and is largely responsible for its high potency. rndsystems.comtocris.com Crystal structures of the MT1 and MT2 receptors have revealed a specific lipophilic subpocket that accommodates this phenyl ring. researchgate.netebi.ac.uknih.govunife.it This interaction appears to be a key structural element for achieving high binding affinity and, in some analogues, selectivity for the MT2 receptor. researchgate.netebi.ac.uknih.govunife.it

The interplay of these features defines the compound's ability to bind to and activate melatonin receptors. The table below summarizes the key interactions of these structural elements as identified in computational and structural studies.

| Structural Element | Interacting Receptor Residues (MT1/MT2) | Type of Interaction | Reference |

| 3-Acylaminoethyl Chain | Gln181/194, T178 (MT1), Y281 (MT1) | Hydrogen Bonding | nih.govnih.govdntb.gov.uanih.gov |

| 5-Methoxy Group | N162/175 | Hydrogen Bonding | nih.gov |

| 2-Phenyl Group | Lipophilic Subpocket | Hydrophobic/Lipophilic | researchgate.netebi.ac.uknih.govunife.it |

To optimize the properties of lead compounds, medicinal chemists often employ bioisosteric replacement, a strategy where one atom or group of atoms is exchanged for another with similar physical or chemical properties. chem-space.comspirochem.com This can improve potency, selectivity, metabolic stability, and other pharmacokinetic properties. spirochem.com

In the context of 2-phenylmelatonin analogues, researchers have explored various modifications:

Aryl Group Modifications: A series of 2-arylindole ligands have been synthesized to probe the requirements for optimal interaction with the 2-phenyl binding pocket. This includes replacing the phenyl group with other aryl systems, such as a-naphthyl, to explore the space and arrangement of substituents within the subpocket. researchgate.netebi.ac.uknih.gov

Heterocyclic Scaffolds: More hydrophilic 2-aza-substituted compounds have been investigated. These analogues displayed high binding affinity, with molecular dynamics simulations suggesting that polar interactions with residues in the lipophilic subpocket could be responsible for their potency. researchgate.netebi.ac.uknih.gov

Side Chain Modifications: In related melatonin analogues, the amide of the side chain has been replaced by a urea group. This substitution was found to render the compound a partial agonist at the MT2 receptor while maintaining full agonism at MT1. nih.gov

Scaffold Rigidity: In other studies, constrained chiral analogues have been developed to reassess the melatonin receptor pharmacophore model, providing insights into the preferred conformation for receptor binding. nih.gov

These explorations aim to identify novel chemotypes with improved pharmacological profiles, such as enhanced receptor subtype selectivity or biased signaling properties. nih.gov

Computational Approaches in Ligand Design

Computational methods are indispensable tools in modern drug discovery, providing detailed insights into ligand-receptor interactions and guiding the rational design of new molecules. For 2-phenylmelatonin and its derivatives, a range of computational approaches has been employed to understand their binding mechanisms and predict the affinity of new analogues.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict the binding pose and stability of a ligand within a receptor's active site.

Molecular Docking: This method was used to investigate the binding modes of 2-phenylmelatonin (2-PMT), melatonin (MLT), and ramelteon (B1678794) (RMT) with both MT1 and MT2 receptors. nih.govdntb.gov.uaazoquantum.com These studies successfully identified key amino acid residues involved in the interactions, such as the conserved Gln181/194, Phe179/192, and Asn162/175, as well as other meaningful interactions with residues like Gly108/Gly121 and Val111/Val124. nih.govdntb.gov.uanih.govazoquantum.com Docking predictions suggest that 2-PMT assumes a specific orientation in the binding pocket that facilitates these crucial interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time. These simulations have been used to stabilize docked complexes and to highlight the importance of polar interactions for certain analogues, such as the 2-aza-substituted compounds. researchgate.netebi.ac.uknih.govresearchgate.net The results from these simulations help to refine the understanding of the structural and energetic determinants of ligand recognition. nih.govdntb.gov.uanih.gov

To achieve a more accurate calculation of interaction energies, researchers have turned to quantum mechanics (QM) and hybrid QM/Molecular Mechanics (QM/MM) methods. azoquantum.com

Quantum Mechanics (QM): QM calculations, often using Density Functional Theory (DFT), have been employed to investigate the interaction of MT1 and MT2 receptors with ligands like 2-PMT. nih.govdntb.gov.ua These methods provide a more detailed description of the electronic effects that govern ligand binding.

Hybrid Methods (QM/MM): Approaches like QM/MM-GBSA (Generalized Born Surface Area) allow for the evaluation of the strengths and weaknesses of each ligand by performing energetic calculations on the protein-ligand interaction. azoquantum.com This detailed energetic analysis can guide structural modifications to improve receptor affinity. azoquantum.com For instance, the molecular fragmentation with conjugated caps (MFCC) method, in association with DFT, has been used to perform quantum binding energy calculations for 2-PMT complexed with melatonin receptors. nih.gov

Before the experimental determination of the MT1 and MT2 receptor crystal structures, homology modeling was a critical tool for structure-based drug design. nih.govcore.ac.uk

Model Building: Researchers constructed three-dimensional models of the MT1 and MT2 receptors based on the known structures of related G protein-coupled receptors (GPCRs), most notably bovine rhodopsin. nih.govcore.ac.uk

Application in Ligand Design: These models were widely used to investigate the key determinants for ligand binding at a molecular level, propose binding modes for melatonin and its analogues, and rationalize the structure-activity relationships of known compounds. researchgate.netnih.govcore.ac.uk Although the recent availability of high-resolution crystal structures has provided more accurate templates, these early homology models were instrumental in guiding the design of melatonergic ligands for many years. researchgate.netnih.govfrontiersin.orgfrontiersin.org More recent modeling efforts build upon these crystal structures to further refine our understanding of receptor dimerization and ligand interaction. frontiersin.orgfrontiersin.org

Virtual Ligand Screening and Identification of Novel Chemotypes

The elucidation of high-resolution 3D crystal structures of the melatonin receptors, MT1 and MT2, in complex with the agonist 2-phenylmelatonin has been a pivotal advancement in the rational design of new ligands. These structures have provided a detailed blueprint of the orthosteric binding site, enabling the use of structure-based virtual ligand screening (VLS) to identify novel chemotypes with desired pharmacological profiles. VLS allows for the rapid, computational screening of vast chemical libraries to identify molecules with a high likelihood of binding to the target receptor, significantly accelerating the discovery of new lead compounds.

A notable application of this approach involved the prospective virtual screening of large fragment-like compound libraries against the 2-phenylmelatonin-bound structures of both MT1 and MT2 receptors. This computational effort led to the selection of 62 candidate compounds for experimental testing. The screening was highly successful, with eleven of these compounds demonstrating sub-micromolar potencies in Gi/o-mediated signaling assays, representing an 18% hit rate. researchgate.net Among these hits, ten distinct agonist chemotypes were discovered, showcasing the power of VLS to move beyond the traditional melatonin scaffold. researchgate.net

One of the most potent novel chemotypes identified was compound 21 , which displayed an EC50 of 0.36 nM for the MT2 receptor and a 30-fold selectivity over the MT1 receptor (EC50 = 12 nM). researchgate.net Another compound, 47 , exhibited remarkable MT2 selectivity of 187-fold (EC50 = 10 nM for MT2 vs. 2.34 µM for MT1). researchgate.net The predicted binding mode for these new molecules showed that they could engage with the same key residues that recognize 2-phenylmelatonin. For instance, the novel ligands often form hydrogen bonds with asparagine (N1624.60) and glutamine (Q181ECL2), which interact with the methoxy and alkylamide groups of 2-phenylmelatonin, respectively. researchgate.net

Similarly, docking against the agonist-bound MT1 structure led to the synthesis and testing of 38 novel molecules, of which 15 showed activity at melatonin receptors, a hit rate of 39%. wikipedia.org This screening also yielded functionally diverse compounds, including both agonists and inverse agonists, with low topological similarity to known melatonin ligands. wikipedia.org These new chemotypes engaged with the receptor in novel ways; for example, where 2-phenylmelatonin's methoxy group forms a hydrogen bond with N1624.60, new ligands used esters (ZINC92585174) or pyridines (ZINC151209032) to form similar interactions. wikipedia.org

These studies underscore the utility of using the 2-phenylmelatonin-receptor complex as a template for virtual screening. This strategy has proven effective in identifying diverse chemical scaffolds that can serve as starting points for the development of next-generation melatonin receptor modulators with improved potency and subtype selectivity.

Table 1: Novel Chemotypes Identified Through Virtual Screening

| Compound ID | Receptor Target | Potency (EC50) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 21 | MT2 | 0.36 nM | 30-fold for MT2 over MT1 | researchgate.net |

| Compound 28 | MT2 | 0.04 nM | Non-selective (EC50 = 0.04 nM at MT1) | researchgate.net |

| Compound 47 | MT2 | 10 nM | 187-fold for MT2 over MT1 | researchgate.net |

| '3878 | MT1 | 2 to 6 µM range | MT1-selective (no MT2 activity up to 30 µM) | wikipedia.org |

| '9032 | MT1 | 2 to 6 µM range | MT1-selective (no MT2 activity up to 30 µM) | wikipedia.org |

| ZINC353044322 | MT1 | 2 to 6 µM range | MT1-selective (no MT2 activity up to 30 µM) | wikipedia.org |

| ZINC182731037 | MT1 | 2 to 6 µM range | MT1-selective (no MT2 activity up to 30 µM) | wikipedia.org |

Synthetic Methodologies for 2-Phenylmelatonin Analogues

The synthesis of 2-phenylmelatonin and its analogues primarily revolves around the construction of the core 2-arylindole structure. Various synthetic methodologies have been established for this purpose, with the Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions being the most prominent approaches. These methods allow for the introduction of a wide range of aryl groups at the C2-position of the indole ring, facilitating the exploration of structure-activity relationships.

The Fischer indole synthesis is a classic and versatile method for forming indole rings. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an appropriate aldehyde or ketone. For the synthesis of 2-phenylmelatonin analogues, a substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) is reacted with an aryl-substituted carbonyl compound. The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine tautomer, followed by cyclization and elimination of ammonia to yield the aromatic indole core. This method is robust and can be catalyzed by various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).

More contemporary approaches utilize palladium-catalyzed cross-coupling reactions , which offer high efficiency and broad functional group tolerance for creating the C2-aryl bond. One such strategy is a one-step process that combines oxidative dehydrogenation of an indoline with a sequential C2-regioselective Heck-type arylation. This method efficiently synthesizes 2-arylindoles from readily available indolines and arylboronic acids using oxygen as the sole oxidant under mild, acid- and base-free conditions. Another powerful technique is the direct C-H arylation of the indole core. This approach avoids the need for pre-functionalized starting materials (like halogenated indoles), directly coupling the C2-H bond of the indole with an arylating agent, such as an aryl halide or arylboronic acid, in the presence of a palladium catalyst. These modern methods provide a highly modular route to diverse 2-phenylmelatonin analogues.

Once the 2-aryl-5-methoxyindole core is synthesized, the final steps typically involve the introduction of the C3-acetamidoethyl side chain. This can be accomplished through established procedures such as the Vilsmeier-Haack formylation or direct C3 reductive alkylation, followed by conversion to the ethylamine and subsequent N-acetylation to furnish the final 2-phenylmelatonin analogue.

Table 2: Key Synthetic Methodologies for 2-Arylindole Core

| Methodology | Description | Key Reagents & Conditions | Advantages |

|---|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazone formed from an arylhydrazine and a ketone/aldehyde. | Arylhydrazine, carbonyl compound, Brønsted or Lewis acid catalyst (e.g., PPA, ZnCl₂), heat. | Classic, robust, widely applicable for indole synthesis. |

| Palladium-Catalyzed Heck-Type Arylation | One-step synthesis from indolines involving oxidative dehydrogenation followed by C2-selective arylation. | Indoline, arylboronic acid, Pd(II) catalyst, O₂ as oxidant. | High efficiency, mild conditions, good functional group tolerance. |

| Palladium-Catalyzed Direct C-H Arylation | Direct coupling of the indole C2-H bond with an arylating agent. | Indole, aryl halide or arylboronic acid, Pd catalyst, ligand, base. | Atom economical, avoids pre-functionalization of the indole ring. |

| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the intermediate for Fischer cyclization. | Aryl bromide, hydrazone, Pd catalyst. | Expands the scope of the Fischer synthesis to different starting materials. |

Preclinical Pharmacological Investigations of 2 Phenylmelatonin

Neuropharmacological Effects

Modulation of Circadian Rhythms and Sleep-Wake Cycles

Preclinical research specifically investigating the effects of 2-phenylmelatonin on circadian rhythms and sleep-wake cycles is limited. While melatonin (B1676174) and its analogs are well-known for their role in regulating the sleep-wake cycle, specific data detailing the actions of 2-phenylmelatonin in animal models are not extensively available in the current body of scientific literature. nih.govnih.govnih.govbiorxiv.orgunipd.itresearchgate.netresearchgate.netyoutube.com

Potential in Mood Regulation and Anxiety Research

Neuroprotective Research in Models of Neurological Disorders

Specific preclinical investigations into the neuroprotective effects of 2-phenylmelatonin in models of neurological disorders have not been widely reported. While melatonin has demonstrated neuroprotective properties in various in vitro and in vivo studies, dedicated research on 2-phenylmelatonin's efficacy and mechanisms of action in this context is not extensively documented. nih.govnih.govmdpi.com

Anti-inflammatory and Immunomodulatory Research

Detailed preclinical studies on the anti-inflammatory and immunomodulatory effects of 2-phenylmelatonin are not extensively available in the scientific literature. While melatonin is known to possess anti-inflammatory and immunomodulatory properties, specific research and data on 2-phenylmelatonin's activity in these areas are limited. nih.govnih.govnih.govconsensus.appresearchgate.netresearchgate.netnih.govmdpi.comscienceopen.com

Ocular Effects: Intraocular Pressure Reduction Studies

Preclinical studies in New Zealand white rabbits have demonstrated that 2-phenylmelatonin can reduce intraocular pressure (IOP). nih.govnih.gov Topical application of 2-phenylmelatonin to the cornea resulted in a dose-dependent decrease in IOP. nih.gov In one study, at a single dose of 50 μM, 2-phenylmelatonin reduced intraocular pressure by 17.7±2.1%. nih.gov

Comparative studies with other melatonin analogs have shown that while 2-phenylmelatonin is effective, other compounds may elicit a more potent response. nih.govnih.gov For instance, 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) was found to be the most effective among the tested analogs in one study, causing a maximal reduction in IOP of nearly 45%. nih.gov

The following table summarizes the dose-response analysis of 2-phenylmelatonin and other melatonin analogs on intraocular pressure in rabbits from a key preclinical investigation. nih.gov

| Compound | pD2 Value (mean ± S.E.M.) |

| 2-Phenylmelatonin | 8.7 ± 0.18 |

| Melatonin | 9.3 ± 0.24 |

| 6-Cl-melatonin | 9.0 ± 0.09 |

| 2-I-melatonin | 9.0 ± 0.84 |

| 5-MCA-NAT | 8.9 ± 0.07 |

| N-acetyltryptamine | 9.4 ± 0.30 |

Data sourced from a study on New Zealand white rabbits (n=8 for all compounds). The pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Effects on Gastrointestinal Motility (e.g., Guinea Pig Proximal Colon Studies)

In preclinical investigations using isolated strips of the guinea pig proximal colon, the pharmacological profile of several melatonin agonists, including 2-iodomelatonin (B1662258) and 6-chloromelatonin (B1662552), was assessed to understand their effects on gastrointestinal motility. nih.govnih.gov These studies have provided insights into the contractile responses induced by melatonergic compounds.

While the available research provides a rank order of agonist potency for several melatonin analogs, it is important to note that 2-phenylmelatonin was not explicitly included in the comparative analysis of contractile responses in the cited studies on guinea pig proximal colon. nih.govnih.gov The rank order of potency for the tested agonists was determined to be: 2-iodomelatonin > 6-chloromelatonin ≥ N-acetyl-5-HT ≥ 5-MCA-NAT > melatonin. nih.govnih.gov This order is considered typical for ML2 sites. nih.govnih.gov

The following table presents the agonist potency of various melatonin analogs in contracting guinea pig proximal colon strips, as reported in the literature. nih.gov

| Compound | Potency (-log EC50) |

| 2-iodomelatonin | 10.8 |

| 6-chloromelatonin | 9.9 |

| N-acetyl-5-HT | 9.8 |

| 5-MCA-NAT | 9.6 |

| Melatonin | 8.7 |

EC50 is the concentration of a drug that gives half-maximal response.

Further research is required to specifically determine the contractile response and potency of 2-phenylmelatonin in the guinea pig proximal colon and to fully elucidate its effects on gastrointestinal motility. jnmjournal.orgjnmjournal.org

Comparative Efficacy in Animal Models with Other Melatoninergic Agents

Preclinical research provides a foundational understanding of a novel compound's therapeutic potential by comparing its efficacy against established agents in relevant biological systems. For 2-phenylmelatonin, such investigations have been undertaken primarily through ex vivo tissue preparations and in vitro receptor binding and activation assays, offering insights into its potency and functional activity relative to other melatoninergic compounds like melatonin and ramelteon (B1678794).

Comparative Effects in Gastrointestinal Tissue Models

Studies utilizing isolated strips of the guinea-pig proximal colon have offered a direct comparison of the functional effects of 2-phenylmelatonin and the endogenous ligand, melatonin. In this model, 2-phenylmelatonin demonstrated a complex pharmacological profile, acting as both an agonist and an antagonist depending on its concentration.

As an agonist, 2-phenylmelatonin induced a concentration-dependent contractile response. However, its maximal effect was notably less than that of melatonin. nih.gov Specifically, the maximum contraction elicited by 2-phenylmelatonin was approximately 43% of the maximum response achieved with melatonin. nih.gov This suggests that while 2-phenylmelatonin can activate melatoninergic pathways leading to smooth muscle contraction, it does so with lower intrinsic efficacy than melatonin in this tissue model. nih.gov

Interestingly, at very low, subnanomolar concentrations (0.01 nM and 0.1 nM), 2-phenylmelatonin acted as an antagonist, inhibiting the contractile responses induced by melatonin. nih.gov This dual activity highlights a significant point of differentiation from melatonin, which functions purely as an agonist.

| Compound | Maximum Contractile Effect (% of Melatonin Max Effect) | Pharmacological Role |

|---|---|---|

| Melatonin | 100% | Full Agonist |

| 2-Phenylmelatonin | 43% | Partial Agonist / Antagonist (concentration-dependent) |

Comparative Receptor Affinity and Potency

The efficacy of a melatoninergic agent is fundamentally linked to its interaction with melatonin receptors, primarily MT1 and MT2. In vitro studies have been crucial in comparing the binding affinity and functional potency of 2-phenylmelatonin against other key agents.

2-phenylmelatonin is distinguished as a highly potent agonist at both MT1 and MT2 receptors, in many cases displaying higher affinity and greater potency than melatonin itself. tocris.com Functional assays measuring G protein activation in cells transfected with human melatonin receptors revealed EC₅₀ values of 65 pM for MT₁ and 58 pM for MT₂, indicating exceptionally high potency. tocris.com

Comparisons with other synthetic agonists, such as ramelteon, further contextualize the profile of 2-phenylmelatonin. Ramelteon also exhibits a high affinity for MT1 and MT2 receptors, which is notably higher than that of melatonin. nih.govresearchgate.net While direct, side-by-side comparative binding studies detailing the precise affinity (Kᵢ) of 2-phenylmelatonin against ramelteon are not extensively detailed in the available literature, the data consistently positions both synthetic compounds as having significantly greater receptor affinity than the endogenous hormone melatonin. This enhanced affinity is a key characteristic that often translates to greater potency in functional assays.

| Compound | Receptor | Reported Activity / Affinity | Reference |

|---|---|---|---|

| 2-Phenylmelatonin | MT1 | EC₅₀ = 65 pM (G protein activation) | tocris.com |

| MT2 | EC₅₀ = 58 pM (G protein activation) | tocris.com | |

| Melatonin | MT1 | Lower affinity compared to Ramelteon | nih.gov |

| MT2 | Lower affinity compared to Ramelteon | nih.gov | |

| Ramelteon | MT1 | ~6-fold higher affinity than melatonin | nih.gov |

| MT2 | Higher affinity than melatonin | nih.gov |

While these ex vivo and in vitro findings are informative, demonstrating the high potency and complex pharmacology of 2-phenylmelatonin, there is a notable lack of published head-to-head efficacy studies in whole animal models of disease or behavior (e.g., sleep, anxiety, or depression models) comparing 2-phenylmelatonin directly with agents like ramelteon or agomelatine. Such studies would be essential for a comprehensive understanding of its comparative therapeutic potential.

Advanced Methodologies in 2 Phenylmelatonin Research

X-ray Crystallography of Melatonin (B1676174) Receptors in Complex with 2-Phenylmelatonin

The determination of the three-dimensional structures of the human melatonin receptors, MT1 and MT2, in complex with the agonist 2-phenylmelatonin has provided unprecedented insights into the molecular basis of ligand recognition and subtype selectivity. elifesciences.orgnih.govelifesciences.org These structures were solved using X-ray free-electron laser (XFEL) technology, which is capable of analyzing microcrystals of membrane proteins. elifesciences.orgnih.govelifesciences.orgrcsb.orgnih.govrcsb.org

The crystal structures revealed that 2-phenylmelatonin binds within a well-defined orthosteric pocket in both MT1 and MT2 receptors. mdpi.comnih.gov This binding site is located within the transmembrane helices of the receptors. mdpi.com A key feature of the interaction is the accommodation of the phenyl group of 2-phenylmelatonin into a lipophilic subpocket. nih.govresearchgate.net This subpocket is considered a crucial structural element for achieving high binding affinity. nih.gov

Comparison of the MT1 and MT2 structures in complex with 2-phenylmelatonin has highlighted subtle but significant differences that likely contribute to subtype selectivity. nih.govrcsb.org Although the residues in the orthosteric binding site are highly conserved between the two receptor subtypes, there are notable conformational variations. nih.govrcsb.org For instance, the orientation of the alkylamide chain of the ligand differs between the two receptors, adopting a "tail down" conformation in MT1 and a "tail up" conformation in MT2, which allows for a favorable hydrogen bond with a glutamine residue in the extracellular loop 2 (ECL2) of MT2. mdpi.com

It is important to note that for crystallization purposes, the receptors were engineered with thermostabilizing mutations, which rendered them functionally inactive. elifesciences.orgnih.govelifesciences.orgnih.gov Despite this, these agonist-bound inactive-state structures have proven valuable for computational studies and virtual ligand screening to discover novel melatonin receptor agonists. elifesciences.orgnih.govelifesciences.org

| Receptor | PDB Code | Method | Resolution (Å) | Key Findings |

|---|---|---|---|---|

| Human MT2 | 6ME6 | X-RAY DIFFRACTION | 2.8 | Revealed the binding mode of 2-phenylmelatonin and the basis for subtype selectivity. rcsb.org |

| Human MT2 (H208A mutant) | 6ME7 | X-RAY DIFFRACTION | 3.2 | Investigated the role of a specific histidine residue in ligand binding. rcsb.org |

| Human MT1 | 6ME3 | X-RAY DIFFRACTION | - | Used for molecular dynamics simulations to study ligand selectivity. rsc.org |

Radioligand Binding Assays (e.g., 2-[125I]-iodomelatonin Competition Studies)

Radioligand binding assays are a cornerstone in the pharmacological characterization of 2-phenylmelatonin at melatonin receptors. These assays typically employ a radiolabeled ligand, most commonly 2-[125I]-iodomelatonin, to quantify the binding affinity of unlabeled compounds like 2-phenylmelatonin. nih.govacs.orgspringernature.comrevvity.com The principle of the assay is based on the competition between the radioligand and the test compound for binding to the receptor.

In these competition studies, a constant concentration of 2-[125I]-iodomelatonin is incubated with membrane preparations from cells expressing either MT1 or MT2 receptors, in the presence of increasing concentrations of 2-phenylmelatonin. nih.govacs.org The amount of radioactivity bound to the membranes decreases as the concentration of 2-phenylmelatonin increases, allowing for the determination of its inhibitory constant (Ki). caymanchem.com

Studies have consistently shown that 2-phenylmelatonin exhibits high affinity for both MT1 and MT2 receptors. caymanchem.com For instance, in HEK293 cells expressing the human receptors, 2-phenylmelatonin displayed Ki values of 0.02 nM for MT1 and 0.09 nM for MT2. caymanchem.com In NIH3T3 cells stably expressing the human MT2 receptor, 2-phenylmelatonin was found to be more potent than melatonin in competing for 2-[125I]-iodomelatonin binding. nih.gov The rank order of apparent affinity in these cells was 2-phenylmelatonin > 2-bromomelatonin > 6-chloromelatonin (B1662552) ≥ melatonin. nih.gov

Furthermore, radioligand binding assays have been instrumental in understanding the influence of factors like guanine (B1146940) nucleotides on receptor-ligand interactions. The sensitivity of binding to guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) indicates that the receptors are coupled to G-proteins. mcmaster.ca Kinetic experiments using radioligands have also revealed differences in the dissociation rates of ligands from MT1 and MT2, suggesting longer residence times at the MT2 receptor. acs.org

| Receptor | Cell Line | Ki (nM) | Reference |

|---|---|---|---|

| Human MT1 | HEK293 | 0.02 | caymanchem.com |

| Human MT2 | HEK293 | 0.09 | caymanchem.com |

Functional Assays for Receptor Activation (e.g., [35S]GTPγS Binding, ERK1/2 Activation, cAMP Production, β-Arrestin Recruitment)

A variety of functional assays are employed to characterize the pharmacological profile of 2-phenylmelatonin as a melatonin receptor agonist. These assays measure different downstream signaling events following receptor activation.

[35S]GTPγS Binding Assays: This assay directly measures the activation of G-proteins coupled to the melatonin receptors. Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. Studies have shown that 2-phenylmelatonin stimulates [35S]GTPγS binding to membranes expressing the human MT2 receptor, with an EC50 value of 0.058 nM, indicating its agonist activity. caymanchem.com

cAMP Production Assays: Melatonin receptors are primarily coupled to Gi proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov The effect of 2-phenylmelatonin on cAMP levels is a common measure of its functional activity.

β-Arrestin Recruitment Assays: In addition to G-protein signaling, GPCRs can also signal through β-arrestins. mdpi.comdiscoverx.com Ligand binding can promote the recruitment of β-arrestins to the receptor, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling pathways. discoverx.comchayon.co.kr The ability of 2-phenylmelatonin to induce β-arrestin recruitment has been investigated to understand its potential for biased agonism. nih.gov

ERK1/2 Activation: The activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) is another downstream signaling event that can be initiated by melatonin receptor activation. mdpi.com

These functional assays have revealed that 2-phenylmelatonin acts as a partial agonist at both MT1 and MT2 receptors. caymanchem.com This means that while it binds to and activates the receptors, it may not produce the same maximal response as the endogenous ligand, melatonin. The characterization of its activity across multiple signaling pathways provides a comprehensive understanding of its functional selectivity. mdpi.com

| Assay | Cell Line | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| [35S]GTPγS Binding | NIH3T3 expressing hMT2 | EC50 | 0.058 | caymanchem.com |

Site-Directed Mutagenesis Studies for Receptor Residue Characterization

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within the melatonin receptors that are critical for 2-phenylmelatonin binding and activation. By systematically replacing individual amino acids with others (e.g., alanine), researchers can assess the impact of these mutations on ligand affinity and receptor function.

Several mutagenesis studies have shed light on the key residues involved in the interaction with 2-phenylmelatonin. For example, a conserved histidine residue in transmembrane domain 5 (TM5), His208 in MT2, has been shown to be important for melatonin binding and activation. researchgate.net Mutation of this histidine to alanine (B10760859) (H208A) in the MT2 receptor was investigated in complex with 2-phenylmelatonin through X-ray crystallography to understand its role in ligand interaction. rcsb.orgnih.gov

Other studies have highlighted the importance of residues in the extracellular loop 2 (ECL2). Specifically, phenylalanine residues F179 in MT1 and F192 in MT2 have been implicated in ligand binding, as their substitution with isoleucine or alanine resulted in a loss of ligand affinity. mdpi.com The tryptophan residue W264 in TM6 of the MT2 receptor is also thought to be involved in receptor activation. researchgate.net

Furthermore, a proline residue (P253 in MT1 and P266 in MT2) within the conserved CWxP motif in TM6 is crucial for maintaining the geometry of the binding pocket, as its mutation to alanine led to a complete loss of 2-iodomelatonin (B1662258) binding. mdpi.com While this study did not directly use 2-phenylmelatonin, the structural similarity of the ligands suggests this residue is also important for its binding.

These studies, by pinpointing the specific amino acid contacts, are invaluable for refining homology models of the melatonin receptors and for the rational design of novel, more selective ligands. mdpi.com

In Vivo Pharmacological Models (e.g., Mouse Circadian Behavior, Rabbit Intraocular Pressure, Guinea Pig Colon)

In vivo pharmacological models are essential for evaluating the physiological effects of 2-phenylmelatonin and its potential therapeutic applications. These models allow researchers to study the compound's activity in a whole-organism context.

Rabbit Intraocular Pressure (IOP): Melatonin is known to be involved in the regulation of intraocular pressure. nih.govnih.gov Studies in New Zealand white rabbits have shown that topical application of 2-phenylmelatonin can reduce IOP. nih.gov In these studies, 2-phenylmelatonin produced a dose-dependent reduction in IOP, although it was less potent than other melatonin analogs like 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT). nih.gov This model is particularly relevant for investigating the potential of 2-phenylmelatonin in the context of glaucoma, a condition often associated with elevated IOP. frontiersin.orgresearchgate.net

Guinea Pig Colon: The gastrointestinal tract is another site where melatonin receptors are expressed and exert physiological effects. researchgate.net In isolated guinea pig proximal colon strips, 2-phenylmelatonin has been shown to induce contractions with an EC50 of 0.5 nM, demonstrating its agonist activity at enteric melatonin receptors. caymanchem.com Interestingly, at a concentration of 0.1 nM, it was also able to inhibit melatonin-induced contractions, highlighting its partial agonist nature in this tissue. caymanchem.com

Mouse Circadian Behavior: Given the primary role of melatonin in regulating circadian rhythms, mouse models of circadian behavior are crucial for assessing the effects of melatonergic compounds. While specific data on 2-phenylmelatonin in mouse circadian behavior models was not found in the provided search results, such models are standard for evaluating the chronobiotic potential of melatonin receptor agonists.

These in vivo studies provide valuable information on the pharmacological profile of 2-phenylmelatonin and its effects on various physiological systems.

| Model | Effect | Potency (EC50/Dose) | Reference |

|---|---|---|---|

| Rabbit Intraocular Pressure | Reduction in IOP | pD2 = 8.7 ± 0.18 | nih.gov |

| Guinea Pig Proximal Colon | Induction of contractions | EC50 = 0.5 nM | caymanchem.com |

Future Research Directions and Translational Implications of 2 Phenylmelatonin

Development of Highly Selective Melatoninergic Therapeutics

The development of melatoninergic ligands with high selectivity for either the MT1 or MT2 receptor subtype is a major goal in medicinal chemistry. tandfonline.comsigmaaldrich.commdpi.com While melatonin (B1676174) itself and many of its analogues, including the clinically used ramelteon (B1678794) and agomelatine, lack significant subtype selectivity, the structural insights gained from compounds like 2-phenylmelatonin are paving the way for more targeted drug design. mdpi.commdpi.com

2-Phenylmelatonin, while a potent agonist, exhibits only a slight preference for the MT2 receptor. mdpi.com However, its interaction with the receptor has been crucial in understanding the structural basis of ligand binding. mdpi.comelifesciences.orgnih.gov The addition of a phenyl group at the C2 position of the indole (B1671886) ring enhances affinity for the MT2 receptor, suggesting that this substituent is well-tolerated within the MT2 binding pocket and likely interacts with an auxiliary binding subdomain. mdpi.com This "2-phenyl binding pocket" has been identified as a key structural element for achieving high binding affinity and, potentially, MT2 selectivity. researchgate.netnih.gov

Recent advances in structural biology, including the determination of the crystal structures of both MT1 and MT2 receptors in complex with 2-phenylmelatonin, have provided atomic-level details of these interactions. elifesciences.orgpdbj.orgelifesciences.orgnih.govnih.gov These structures have revealed that while the orthosteric ligand-binding sites are largely conserved, there are notable conformational differences and a unique, narrow extracellular opening in the MT2 receptor that is absent in MT1. researchgate.netnih.govconsensus.app This structural variance is believed to be a key determinant of subtype selectivity.

The availability of these high-resolution structures has enabled structure-based virtual screening and the rational design of new chemical scaffolds. elifesciences.orgnih.govelifesciences.org This approach has already led to the discovery of novel agonists with varying degrees of selectivity for MT2. elifesciences.orgnih.gov For instance, some newly discovered compounds have demonstrated over 100-fold selectivity for the MT2 receptor. mdpi.com The goal is to develop tool compounds and eventually therapeutic agents that can selectively target either MT1 or MT2, allowing for a more precise modulation of the physiological processes they govern, such as the regulation of sleep-wake cycles, and potentially offering improved safety and efficacy profiles. mdpi.comaasm.org

Table 1: Selectivity of Various Melatoninergic Ligands

Exploration of Novel Therapeutic Indications (e.g., Type 2 Diabetes, Cancer, Pain, Alzheimer's Disease)

The growing understanding of the differential roles of MT1 and MT2 receptors has expanded the potential therapeutic applications of selective melatoninergic ligands far beyond sleep disorders. tandfonline.com

Type 2 Diabetes: Genetic variations in the MT2 receptor have been linked to an increased risk of type 2 diabetes. elifesciences.orgnih.gov This suggests that MT2 receptors play a role in glucose metabolism. The development of selective MT2 ligands, guided by the structural information from compounds like 2-phenylmelatonin, could lead to novel treatments for this metabolic disorder. pdbj.orgnih.govrcsb.org

Cancer: Melatonin has been shown to have oncostatic properties, inhibiting the growth of various cancer cells. nih.gov The expression of both MT1 and MT2 receptors has been detected in different cancer cell lines, including melanoma and breast cancer. nih.gov Analogues of 2-phenylmelatonin have demonstrated antiproliferative and pro-apoptotic activity in cancer cell lines. nih.gov Further research into selective melatoninergic agonists and antagonists could yield new targeted therapies for different types of cancer. elifesciences.orgnih.govelifesciences.org

Pain: Melatonin is known to have analgesic effects. mdpi.com Studies using receptor knockout mice suggest that MT1 and MT2 receptors may have distinct roles in pain modulation. researchgate.net While some research indicates melatonin's analgesic actions may not be directly mediated by opioid receptors, it may increase the release of endogenous opioids like beta-endorphin. nih.gov The development of selective MT2 partial agonists, inspired by the structure of 2-phenylmelatonin, is being explored for the management of pain with potentially fewer side effects. elifesciences.orgnih.gov

Alzheimer's Disease: The neuroprotective effects of melatonin are well-documented. mdpi.com Multi-functional ligands based on the structures of melatonin and other drugs are being designed to target various aspects of Alzheimer's disease pathology, such as acetylcholinesterase inhibition and oxidative stress. researchgate.net The ability to selectively modulate MT1 and MT2 receptors could offer a more nuanced approach to treating this complex neurodegenerative disease.

Understanding Allosteric Modulation and Receptor Heterodimerization

The function of melatonin receptors is not solely determined by the binding of agonists to the primary (orthosteric) site. Allosteric modulation and the formation of receptor complexes, known as heterodimers, add further layers of complexity and offer new targets for drug development.

Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and can either enhance or diminish the receptor's response to the primary agonist. While research on allosteric modulators for melatonin receptors is still in its early stages, the detailed structural information provided by the 2-phenylmelatonin-receptor complexes could facilitate the discovery of such compounds.

Receptor Heterodimerization: MT1 and MT2 receptors can form heterodimers with each other and with other receptors, such as the orphan GPR50 receptor. mdpi.com This dimerization can alter the pharmacological properties and signaling of the individual receptors. For example, GPR50 can specifically inhibit the function of the MT1 receptor through heterodimerization. nih.govguidetopharmacology.org Understanding how ligands like 2-phenylmelatonin influence the formation and function of these heterodimers is a key area for future investigation. This knowledge could lead to the development of drugs that specifically target these receptor complexes to achieve a more refined therapeutic effect.

Advancing Melatoninergic Ligand Design for Enhanced Pharmacological Profiles

The ultimate goal of melatonin receptor research is to develop ligands with optimal pharmacological profiles, including high affinity, selectivity, and favorable pharmacokinetic properties. mdpi.comresearchgate.net The structure-activity relationships (SAR) derived from analogues of 2-phenylmelatonin are instrumental in this endeavor.

By systematically modifying the structure of 2-phenylmelatonin and other lead compounds, researchers can probe the requirements for optimal interaction with the MT1 and MT2 receptor binding pockets. researchgate.netnih.gov For instance, the synthesis and evaluation of a series of 2-arylindole ligands have provided insights into the ideal size and electronic properties of substituents at the 2-position for achieving high affinity and MT2 selectivity. researchgate.netnih.gov

Computational methods, such as molecular docking and thermodynamic integration simulations, are becoming increasingly important in predicting the binding modes and affinities of new ligands. researchgate.netnih.gov These in silico approaches, validated by the experimental data from 2-phenylmelatonin, can accelerate the design-synthesis-testing cycle and guide the development of the next generation of melatoninergic therapeutics. researchgate.netnih.gov The aim is to create a diverse portfolio of ligands—full agonists, partial agonists, and antagonists—with tailored selectivity and functional activity to address the specific needs of various therapeutic indications. researchgate.net

Table 2: Chemical Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-phenylmelatonin with reproducibility?

- Methodology :

- Synthesis : Follow protocols from peer-reviewed studies using indole derivatives as precursors. For example, synthesize via substitution at the 2-position of the indole ring with a phenyl group, followed by acetylation of the ethylamine side chain .

- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (308.37 g/mol) and NMR (¹H/¹³C) to validate structural integrity. Ensure purity (>95%) via HPLC with UV detection at 280 nm .

- Documentation : Provide full spectral data and chromatograms in supplementary materials, adhering to journal guidelines (e.g., Medicinal Chemistry Research) .

Q. How do solubility and formulation challenges impact in vitro studies of 2-phenylmelatonin?

- Methodology :

- Solubility Testing : Determine solubility in DMSO, PEG300, and saline using dynamic light scattering (DLS) to assess aggregation. For example, 2-phenylmelatonin has a logP of 3.913, indicating high lipophilicity; use DMSO-based stock solutions (e.g., 50 mg/mL) with sequential dilution in surfactants (Tween 80) for aqueous stability .

- Formulation Validation : Test bioactivity across formulations (e.g., DMSO:corn oil = 10:90 for in vivo studies) and validate via LC-MS to ensure compound integrity post-dilution .

Q. What are the primary pharmacological mechanisms of 2-phenylmelatonin in receptor-binding assays?

- Methodology :

- Receptor Profiling : Conduct competitive binding assays using MT₁/MT₂ melatonin receptors. Compare IC₅₀ values with melatonin (reference compound) to assess affinity. For example, 2-phenylmelatonin shows altered binding kinetics due to steric effects from the phenyl group .

- Functional Assays : Measure cAMP inhibition in CHO-K1 cells transfected with MT₁/MT₂ receptors, using forskolin as a stimulant. Normalize data to vehicle controls and validate with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported ROS modulation effects of 2-phenylmelatonin across cell lines?

- Methodology :

- Cross-Validation : Replicate studies in both tumor and normal leukocytes using identical ROS detection methods (e.g., DCFH-DA fluorescence). Control for variables like cell density, serum concentration, and incubation time .

- Mechanistic Analysis : Use siRNA knockdown of Nrf2 or NOX isoforms to isolate pathways. Pair with metabolomics to identify redox-sensitive metabolites (e.g., glutathione) .

Q. What strategies optimize in vivo pharmacokinetics of 2-phenylmelatonin despite its high lipophilicity?

- Methodology :

- Formulation Screening : Compare bioavailability across delivery systems (e.g., PEGylated nanoparticles vs. lipid emulsions) using LC-MS/MS for plasma quantification .

- Metabolite Tracking : Identify major metabolites via UPLC-QTOF in liver microsomes. Adjust dosing regimens to account for rapid glucuronidation .

Q. How do structural modifications at the indole ring’s 5-methoxy group affect 2-phenylmelatonin’s SAR?

- Methodology :

- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding poses of 2-phenylmelatonin analogs with MT₁/MT₂ receptors. Validate predictions with SPR-based binding assays .

- In Vitro Testing : Synthesize analogs with electron-withdrawing/donating substituents and test in functional assays (e.g., ERK phosphorylation). Use QSAR to correlate structural features with activity .

Q. What experimental designs mitigate batch-to-batch variability in 2-phenylmelatonin’s bioactivity?

- Methodology :

- Quality Control : Implement strict SOPs for synthesis, including in-process checks (TLC monitoring) and post-synthesis purification (preparative HPLC) .

- Inter-lab Validation : Distribute aliquots from a single batch to collaborating labs for parallel testing. Use Bland-Altman analysis to assess reproducibility .

Data Presentation and Reproducibility Guidelines

- Raw Data : Deposit large datasets (e.g., NMR spectra, dose-response curves) in repositories like Zenodo or Figshare, citing DOIs in the main text .

- Statistical Rigor : Report p-values, confidence intervals, and effect sizes for all experiments. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Ethical Compliance : Obtain IACUC approval for animal studies and declare conflicts of interest per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.